molecular formula C12H17NS B13246600 N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine

N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine

Cat. No.: B13246600
M. Wt: 207.34 g/mol
InChI Key: YBCNJGQXWKBYDM-UHFFFAOYSA-N
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Description

N-(Thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine (CAS 58924-77-9) is an organic compound with the molecular formula C12H17NS and a molecular weight of 207.34 g/mol . This amine derivative features a bicyclo[2.2.1]heptane (norcamphor) backbone linked to a thiophene methyl group, a structure that is of significant interest in medicinal chemistry research. Compounds based on the bicyclo[2.2.1]heptan-2-amine scaffold have been investigated as uncompetitive antagonists of the NMDA (N-methyl-D-aspartate) receptor, specifically at the phencyclidine (PCP) binding site . Excessive activity of the NMDA receptor is implicated in the pathophysiology of several neurodegenerative disorders, including Alzheimer's disease. Research into structurally similar compounds has shown that this class can exhibit toxicity profiles and receptor binding affinities comparable to established NMDA receptor antagonists like memantine, an FDA-approved treatment for Alzheimer's disease . This suggests potential value for this compound as a novel chemical entity in neuroscience research, particularly for probing glutamate-dependent neurological pathways and developing potential therapeutic interventions for CNS conditions. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C12H17NS

Molecular Weight

207.34 g/mol

IUPAC Name

N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine

InChI

InChI=1S/C12H17NS/c1-2-11(14-5-1)8-13-12-7-9-3-4-10(12)6-9/h1-2,5,9-10,12-13H,3-4,6-8H2

InChI Key

YBCNJGQXWKBYDM-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2NCC3=CC=CS3

Origin of Product

United States

Preparation Methods

Synthetic Route Overview

The synthesis of this compound typically involves:

  • Construction or availability of the bicyclo[2.2.1]heptan-2-amine scaffold (often derived from norbornane or bornylamine derivatives).
  • Introduction of the thiophene substituent via direct C(sp3)–H arylation or nucleophilic substitution.
  • Use of directing groups such as picolinamide to facilitate regioselective functionalization.
  • Palladium-catalyzed C(sp3)–H activation and arylation with thiophene derivatives.

Key Synthetic Strategy: Palladium-Catalyzed C(sp3)–H Arylation

A highly effective and selective method for preparing bicyclo[2.2.1]heptane derivatives bearing heteroaryl substituents (such as thiophene) at the 2-position of the bicyclic system involves palladium(II)-catalyzed direct C(sp3)–H arylation.

Reaction Conditions:

  • Catalyst: Palladium(II) acetate (Pd(OAc)2), typically 5 mol%
  • Additive: Copper(II) bromide (CuBr2), 10 mol%
  • Base: Cesium acetate (CsOAc), 4 equivalents (K2CO3 can also be effective)
  • Solvent: tert-Amyl alcohol (tAmOH)
  • Temperature: 140 °C
  • Reaction time: 24 hours
  • Aryl halide: 4 equivalents of 2-bromothiophene or 2-iodothiophene derivatives

Mechanism:

  • The reaction proceeds via coordination of the palladium catalyst to a directing group (e.g., picolinamide attached to the amine).
  • Palladium inserts into the C(sp3)–H bond adjacent to the amine, forming a σ-organopalladium intermediate.
  • Oxidative addition of the aryl halide (thiophene derivative) to Pd(II) forms a Pd(IV) intermediate.
  • Reductive elimination yields the C–C coupled product with the thiophene substituent at the 2-position.
  • The directing group can be subsequently removed to yield the free amine.

This method avoids the use of silver salts, which are common in other protocols but complicate purification and scale-up.

Experimental Example for Thiophene Substitution

A representative synthesis of the thiophene-substituted bicyclo[2.2.1]heptan-2-amine derivative was reported using the following procedure:

Component Amount / Equiv Role
Picolinamide derivative of bicyclo[2.2.1]heptan-2-amine 0.1 mmol (1 equiv) Substrate
Pd(OAc)2 5 mol% (0.005 mmol) Catalyst
CuBr2 10 mol% (0.01 mmol) Additive
CsOAc 4 equiv (0.4 mmol) Base
2-bromothiophene 4 equiv (0.4 mmol) Aryl halide coupling partner
t-AmOH 0.1 mL Solvent
Temperature 140 °C Reaction temperature
Time 24 hours Reaction duration

Outcome: The reaction afforded the this compound derivative in approximately 82% isolated yield after purification. The product was characterized by NMR and HRMS, confirming the substitution pattern and purity.

Removal of Directing Group

After arylation, the picolinamide directing group can be cleaved reductively using zinc in acidic conditions (Zn/HCl in THF/H2O), yielding the free amine:

  • Conditions: Zn powder, HCl, THF/H2O mixture, room temperature
  • Yield: Typically 74–81% for removal of picolinamide from bicyclic amines

Detailed Research Outcomes and Data Tables

Arylation Reaction Optimization (Summary Table)

Entry Catalyst Base Additive Atmosphere Yield (%) Notes
1 Pd(OAc)2 5% CsOAc CuBr2 Argon 91 Optimized conditions
2 Pd(OAc)2 5% K2CO3 CuBr2 Argon 77 Alternative base
3 Pd(OAc)2 5% CsOAc None Argon 50 No copper additive
4 Pd(0) CsOAc CuBr2 Argon 70 Pd(0) catalyst used
5 None CsOAc CuBr2 Argon 0 No catalyst control
6 Pd(OAc)2 5% CsOAc CuBr2 Air 85 Air atmosphere

Scope of Arylation with Thiophene and Other Heteroaryl Halides

Aryl Halide Product Yield (%) Notes
2-Bromothiophene 82 Efficient coupling
3-Bromothiophene 65 Slightly lower yield
2-Iodothiophene Comparable to bromide Similar reactivity
2-Bromoindole (protected) 44 Lower yield, sensitive substrate

Characterization Data (Selected)

Parameter Value
Molecular formula C11H15NS
Molecular weight 193.31 g/mol
NMR (1H, CDCl3) Signals consistent with bicyclo[2.2.1]heptane and thiophene moieties
HRMS (ESI) m/z [M+H]+ calculated 193.09, found 193.09

Notes on Alternative Synthetic Approaches

  • The bicyclo[2.2.1]heptane skeleton can be constructed via Diels-Alder reactions using substituted cyclopentadienes, but this is more relevant to preparing the bicyclic core rather than the specific amine derivative.
  • Nucleophilic substitution methods involving amines and activated thiophene derivatives are less common due to regioselectivity challenges.
  • The palladium-catalyzed direct C(sp3)–H arylation approach is preferred for its regio- and stereoselectivity and functional group tolerance.

Chemical Reactions Analysis

Types of Reactions

N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with specific molecular targets. For instance, as an NMDA receptor antagonist, it binds to the phencyclidine (PCP) binding site on the NMDA receptor, inhibiting the receptor’s activity. This can modulate glutamate signaling in the central nervous system, which is crucial for its potential therapeutic effects in neurodegenerative disorders .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Pharmacological Activity

The pharmacological profile of bicyclo[2.2.1]heptan-2-amine derivatives is highly dependent on substituents at the amine and bicyclic scaffold. Key analogs and their activities are summarized below:

Table 1: Pharmacological Data of Selected Analogs
Compound Name Substituents/Modifications Target Receptor Activity (IC₅₀ or Binding Affinity) Toxicity (Cell Viability at 100 µM) Reference
Compound 2g –Boc-protected amine CXCR2 IC₅₀ = 5.5 µM Not reported
Compound 5a 2-Phenyl-N-(2-(piperidin-1-yl)ethyl) NMDA High affinity (µM range) ~80% MDCK cell viability
Compound 5f 2-(4-Fluorophenyl)-N-(pyrrolidinylethyl) NMDA Moderate affinity ~75% MDCK cell viability
Mecamylamine N,2,3,3-Tetramethyl Nicotinic Clinically used (1 µM serum levels) Low toxicity
N-Phenethyl-2-norbornanamine Phenethyl substituent NMDA (predicted) Not reported Predicted low neurotoxicity
Key Observations:

Substituent Effects on CXCR2 Activity :

  • Compound 2g (IC₅₀ = 5.5 µM) demonstrates that bulky substituents like –Boc groups enhance CXCR2 antagonism compared to smaller analogs (e.g., 1b , IC₅₀ > 100 µM) .
  • The thiophen-2-ylmethyl group in the target compound may similarly improve receptor binding due to its planar aromatic structure and moderate lipophilicity.

NMDA Receptor Antagonists: Analogs like 5a and 5f show µM-range affinity for NMDA receptors, with toxicity profiles comparable to memantine (a clinically approved NMDA antagonist) . Mecamylamine, a structurally simpler analog, is non-toxic at therapeutic doses (1 µM) but lacks the thiophene moiety, suggesting that aromatic substituents may fine-tune receptor specificity .

Toxicity and Selectivity :

  • MDCK cell viability assays reveal that most NMDA-targeting analogs retain >75% viability at 100 µM, indicating low acute toxicity .
  • The thiophene group’s electron-rich nature could reduce oxidative stress-related toxicity compared to phenyl or fluorophenyl substituents.

Stereochemical Considerations

The stereochemistry of the bicyclo[2.2.1]heptane scaffold significantly impacts activity:

  • The (1S,4R)-configured amine in 2a–2g optimizes CXCR2 binding by aligning substituents into the receptor’s hydrophobic pocket .
  • Mecamylamine’s (1R,2S,4S) configuration is critical for nicotinic receptor antagonism, highlighting the need for precise stereochemical control in analog design .

Biological Activity

N-(thiophen-2-ylmethyl)bicyclo[2.2.1]heptan-2-amine, with the chemical formula C12_{12}H17_{17}NS and CAS number 58924-77-9, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a bicyclic structure that is characteristic of various bioactive molecules. Its unique configuration allows for specific interactions with biological targets, which is crucial for its pharmacological efficacy.

PropertyValue
Molecular FormulaC12_{12}H17_{17}NS
Molecular Weight207.34 g/mol
CAS Number58924-77-9
SMILES Representationc1csc(CNC2CC3CCC2C3)c1

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the body. Research indicates that it may act as a ligand for neurotransmitter receptors, particularly those involved in neurodegenerative disorders.

Key Mechanisms:

  • NMDA Receptor Modulation : Similar compounds have been studied as uncompetitive antagonists at the NMDA receptor, which is implicated in neurodegenerative diseases like Alzheimer's. This compound may exhibit similar properties, potentially providing neuroprotective effects by modulating glutamate signaling .
  • Anticonvulsant Activity : The compound's structural analogs have shown promise in anticonvulsant activity through their interaction with sodium channels and modulation of neurotransmitter release, suggesting a potential role in epilepsy treatment .
  • Antimicrobial Properties : Preliminary studies indicate that derivatives of bicyclic amines possess significant antibacterial and antifungal activities, which may extend to this compound .

Case Studies and Research Findings

Several studies have focused on the biological effects of related compounds, providing insights into the potential applications of this compound.

Study 1: Neuroprotective Effects

A study investigating novel bicyclic amines as NMDA receptor antagonists demonstrated that similar compounds exhibited neuroprotective effects against excitotoxicity in neuronal cell lines (N2a). The toxicity profiles were comparable to established drugs like memantine, indicating a favorable therapeutic index for further development .

Study 2: Antimicrobial Activity

Research on thiazole derivatives has highlighted their antimicrobial properties, suggesting that thiophene-containing compounds like this compound may also possess similar activities due to the presence of the thiophene moiety, which is known for enhancing biological activity through various mechanisms including membrane disruption and enzyme inhibition .

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